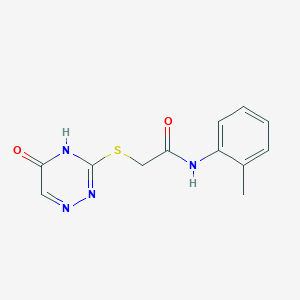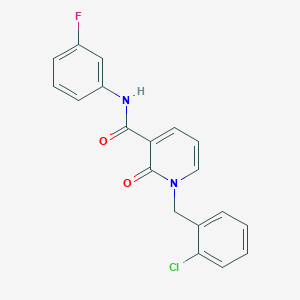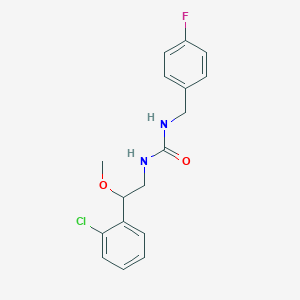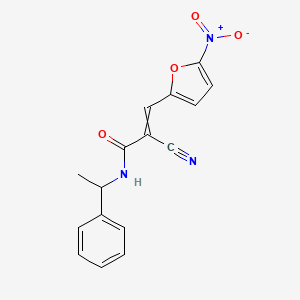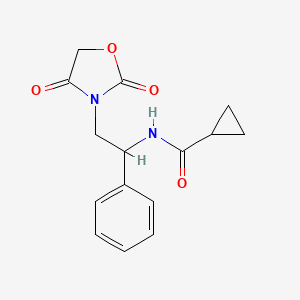
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C15H16N2O4 and a molecular weight of 288.3031. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it’s important to note that the synthesis of such compounds often involves complex chemical reactions and requires specialized knowledge in organic chemistry.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H16N2O41. This indicates that it contains 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. However, the specific arrangement of these atoms in the molecule, which defines the compound’s structure, is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide are not detailed in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. Unfortunately, these specific properties for N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Chemical Synthesis and Antioxidant Activities : Research into the synthesis of novel compounds with potential antioxidant activities includes the development of various derivatives, such as indane-amide substituted pyrazole, pyrimidine, pyridine, and 2-pyrone derivatives. These compounds have shown promise in antioxidant activity, which is crucial for neuroprotective applications and the treatment of diseases like Alzheimer's or stroke due to their biological activity (K. Mohamed & E. H. El-Sayed, 2019).
Isoxazolidine Synthesis for Drug Discovery : The stereoselective synthesis of methyleneoxy-substituted isoxazolidines through copper-catalyzed aminooxygenation/cyclization represents a significant advancement in organic synthesis, drug discovery, and chemical biology. This method provides a new avenue for creating compounds with potential biological activities, including the synthesis of 2-amino-γ-lactone and corresponding aminodiol derivatives (Shuklendu D. Karyakarte, Thomas P Smith, & S. Chemler, 2012).
Antimicrobial and Anti-inflammatory Agents
- Development of Antimicrobial and Anti-inflammatory Compounds : A series of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been synthesized. These compounds were evaluated for their antibacterial, antifungal, and anti-inflammatory activities, highlighting the potential of such derivatives in developing new therapeutic agents (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).
Anticonvulsant and CNS Activity
- Exploring CNS Depressant and Anticonvulsant Activities : Research on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives has shown potential antidepressant activities. These studies are crucial for identifying new therapeutic molecules with improved efficacy and fewer side effects for treating depression and related CNS disorders (B. Bonnaud et al., 1987).
Safety And Hazards
As this compound is intended for research use only, it is not intended for human or veterinary use1. Therefore, it should be handled with appropriate safety measures in a research setting. However, specific safety and hazard information is not provided in the search results.
Zukünftige Richtungen
The future directions of research involving this compound are not specified in the search results. However, given its complex structure, it could potentially have diverse applications in fields such as drug development or material synthesis.
Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13-9-21-15(20)17(13)8-12(10-4-2-1-3-5-10)16-14(19)11-6-7-11/h1-5,11-12H,6-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDKMYNINDLINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

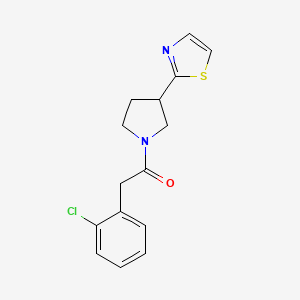
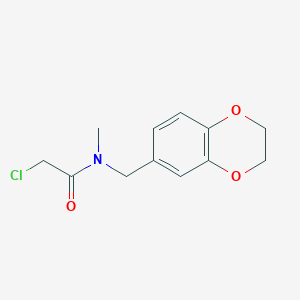

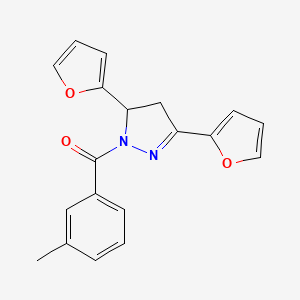
![2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B2561481.png)
![4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2561486.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide](/img/structure/B2561487.png)


